Cas no 1352522-29-2 (2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine)
2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine
- Pyridine, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(1-ethyl-2-pyrrolidinyl)-
-
- Inchi: 1S/C17H23N3/c1-4-19-11-5-6-16(19)15-9-10-17(18-12-15)20-13(2)7-8-14(20)3/h7-10,12,16H,4-6,11H2,1-3H3
- InChI Key: MXRHQRQTEOOCFX-UHFFFAOYSA-N
- SMILES: C1(N2C(C)=CC=C2C)=NC=C(C2CCCN2CC)C=C1
2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM495928-1g |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-ethylpyrrolidin-2-yl)pyridine |
1352522-29-2 | 97% | 1g |
$*** | 2023-03-30 |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine
Introduction to 2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine (CAS No. 1352522-29-2)
2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1352522-29-2, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The presence of multiple nitrogen-containing rings, specifically a pyrrole and a pyridine moiety, combined with alkyl substituents, contributes to its complex chemical behavior and makes it an intriguing candidate for studying interactions with biological targets.
The compound's structure is characterized by the fusion of a pyrrole ring at the 2-position with a pyridine ring at the 5-position, each substituted with specific alkyl groups. The 2,5-dimethyl substitution on the pyrrole ring enhances its stability and influences its electronic properties, while the 1-ethyl substitution on the pyrrolidinyl ring introduces additional conformational flexibility. These structural features are critical in determining the compound's solubility, bioavailability, and interactions with biological receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of such multiringed heterocycles. The combination of a pyrrole and pyridine scaffold has been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that it may interact with targets involved in signal transduction pathways, making it a valuable candidate for further pharmacological investigation.
The synthesis of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of commercially available precursors such as 2,5-dimethylpyrrole and 1-ethylpyrrolidine derivatives. Advanced synthetic techniques, including cross-coupling reactions and cyclization processes, are employed to construct the desired heterocyclic framework. The final product is then purified through techniques such as column chromatography or recrystallization to meet the stringent requirements for pharmaceutical applications.
The chemical properties of this compound make it particularly interesting for studying its interaction with biological systems. The nitrogen-rich structure provides multiple hydrogen bonding opportunities, which can be exploited in designing drugs that require specific binding affinities. Additionally, the presence of alkyl groups enhances lipophilicity, which is crucial for drug absorption and distribution within the body. These characteristics make CAS No. 1352522-29-2 a promising candidate for further development into therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have been performed on 2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine to identify potential binding sites on target proteins. These studies have revealed that the compound may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. This computational evidence supports further experimental validation of its pharmacological potential.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for formulation into various drug delivery systems. Its solubility profile can be modulated through salt formation or prodrug strategies to enhance bioavailability. Furthermore, its stability under different storage conditions makes it a viable candidate for industrial-scale production if further studies confirm its therapeutic efficacy.
The future direction of research on CAS No. 1352522-29-2 includes exploring its mechanism of action in detail through both in vitro and in vivo studies. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help guide future drug design efforts. Additionally, investigating its safety profile through toxicological studies will be essential before considering clinical translation.
The synthesis and characterization of this compound also contribute to the broader field of medicinal chemistry by providing new building blocks for drug discovery programs. The structural motifs present in strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>CAS No. 13525
1352522-29-2 (2-(2,5-Dimethyl-pyrrol-1-yl)-5-(1-ethyl-pyrrolidin-2-yl)-pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)